1-Deoxyglucosone

説明

Historical Perspectives on Maillard Chemistry and Dicarbonyl Compound Discovery

The foundation for understanding 1-Deoxyglucosone was laid in 1912 by French chemist Louis-Camille Maillard, who first described the reaction between amino acids and sugars at elevated temperatures. wikipedia.org This non-enzymatic browning reaction, now known as the Maillard reaction, is responsible for the desirable color, flavor, and aroma of many cooked foods. wikipedia.orgctsciencecenter.org However, it wasn't until 1953 that John E. Hodge, a chemist at the U.S. Department of Agriculture, established a mechanistic framework for this complex series of events, which he divided into three main stages. wikipedia.orgbrewersjournal.ca

Within this framework, the formation of dicarbonyl compounds was identified as a critical step. These highly reactive species are key intermediates that drive the reaction towards the formation of a diverse array of products. nih.gov Early research in the 1920s by scientists like Akabori and Neuberg had already pointed to the formation of aldehydes from the interaction of amino acids with sugars and other carbonyl compounds like glyoxal (B1671930) and methylglyoxal (B44143). nuft.edu.ua Schönberg and Moubacher later demonstrated in 1948 that vic-dicarbonyl compounds are essential for the Strecker degradation, a key reaction within the Maillard pathway that generates important flavor and aroma compounds. nuft.edu.ua The discovery and isolation of specific dicarbonyl intermediates, such as this compound and 3-deoxyglucosone (B13542) from heated Amadori products, were significant milestones in elucidating the intricate pathways of the Maillard reaction. nuft.edu.ua

Significance of this compound as a Reactive Alpha-Dicarbonyl Intermediate

This compound (1-deoxy-D-erythro-hexo-2,3-diulose, 1-DG) is a prominent alpha-dicarbonyl compound that plays a vital role as a highly reactive intermediate in the Maillard chemistry of hexoses. acs.org It is primarily formed through the 2,3-enolization of the Amadori product, a key initial product of the Maillard reaction, particularly under alkaline conditions (pH > 7). uni-halle.deresearchgate.net

The high reactivity of 1-DG is a central aspect of its significance. uni-halle.de This reactivity makes it a potent precursor for the formation of numerous other compounds, including advanced glycation end-products (AGEs). uni-halle.denih.gov AGEs are a heterogeneous group of compounds implicated in the pathophysiology of various chronic and age-related diseases. uni-halle.demdpi.com The reactivity of 1-DG also contributes to what is known as "carbonyl stress," a condition characterized by an increased availability of reactive carbonyl compounds that can lead to cellular and tissue damage. uni-halle.de

The chemical structure of 1-DG, featuring two adjacent carbonyl groups, is the source of its high reactivity. This structure allows it to readily participate in a variety of reactions, including condensation, fragmentation, and cyclization, leading to a wide spectrum of products. brewersjournal.canuft.edu.ua For instance, the degradation of 1-DG in the presence of amino acids can lead to the formation of carboxylic acids like lactic acid and glyceric acid, a process that is dependent on the presence of oxygen. acs.org

Overview of this compound Research Trajectories

Research on this compound has followed several key trajectories, reflecting its importance in different scientific domains. A major focus has been on its role in food chemistry, where it influences the formation of color, flavor, and aroma in thermally processed foods. brewersjournal.ca Understanding the formation and degradation pathways of 1-DG is crucial for controlling these attributes in food production.

In the biomedical field, research has concentrated on the role of 1-DG in the formation of AGEs and its contribution to carbonyl stress. uni-halle.denih.gov This line of inquiry is particularly relevant to understanding the molecular mechanisms underlying diabetic complications, uremia, atherosclerosis, and neurodegenerative diseases like Alzheimer's. uni-halle.de The development of analytical methods to accurately quantify 1-DG and other reactive dicarbonyls in biological samples is a critical aspect of this research, as their high reactivity poses significant analytical challenges. uni-halle.denih.gov

Furthermore, recent research has explored the broader spectrum of C6-α-dicarbonyl compounds, including 1-DG, 2-deoxyglucosone, 3-deoxyglucosone, and 4-deoxyglucosone, which can be formed simultaneously in the Maillard reaction. acs.org This highlights the complexity of the reaction and the need for comprehensive analytical approaches to understand the formation of these various intermediates. The study of 1-DG and its related compounds continues to be an active area of investigation, with implications for both food quality and human health.

Structure

2D Structure

3D Structure

特性

分子式 |

C6H10O5 |

|---|---|

分子量 |

162.14 g/mol |

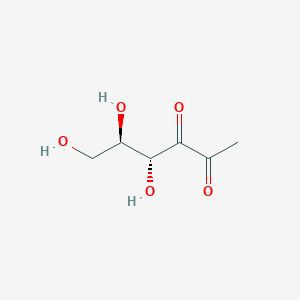

IUPAC名 |

(4R,5R)-4,5,6-trihydroxyhexane-2,3-dione |

InChI |

InChI=1S/C6H10O5/c1-3(8)5(10)6(11)4(9)2-7/h4,6-7,9,11H,2H2,1H3/t4-,6-/m1/s1 |

InChIキー |

JPNOFZPGVHGIAU-INEUFUBQSA-N |

異性体SMILES |

CC(=O)C(=O)[C@@H]([C@@H](CO)O)O |

正規SMILES |

CC(=O)C(=O)C(C(CO)O)O |

同義語 |

1-deoxy-D-erythro-hexo-2,3-diulose 1-deoxy-erythro-hexo-2,3-diulose 1-DG cpd |

製品の起源 |

United States |

Formation Pathways and Chemical Generation of 1 Deoxyglucosone

Maillard Reaction Mechanisms Leading to 1-Deoxyglucosone Formation

The Maillard reaction, a non-enzymatic browning reaction, is the principal route for this compound formation. This complex network of reactions begins with the condensation of a reducing sugar and an amino compound, typically an amino acid or protein.

Formation from Reducing Sugars (e.g., Hexoses, Fructose)

The initial step of the Maillard reaction involves the reaction of a reducing sugar, such as glucose or fructose (B13574), with an amino group. nih.gov This condensation reaction forms an unstable Schiff base, which then cyclizes to produce an N-substituted glycosylamine. nih.gov While glucose is a primary precursor, fructose has been noted to be a more potent non-enzymatic glycation agent than glucose. taylorandfrancis.com The subsequent rearrangement of this glycosylamine is a pivotal point leading to the formation of dicarbonyl compounds. nih.gov

Amadori Product Enolization and Rearrangements

The N-substituted glycosylamine undergoes a spontaneous rearrangement known as the Amadori rearrangement to form a more stable 1-amino-1-deoxy-2-ketose, commonly referred to as the Amadori product. nih.gov this compound is then generated from the Amadori product through a process called 2,3-enolization. researchgate.netuni-halle.de This specific enolization pathway is an irreversible reaction that leads to the formation of 1-deoxy-2,3-hexodiulose, another name for this compound. imreblank.ch This is distinct from the 1,2-enolization pathway which leads to the formation of 3-deoxyglucosone (B13542). uni-halle.denih.gov The Amadori product is considered a key intermediate, and its degradation is central to the formation of various Maillard reaction products, including this compound. nih.govwur.nl

Oxidative Degradation of Sugar Intermediates

While this compound can be formed non-oxidatively from the Amadori product, oxidative pathways also contribute to its generation. nih.gov The autoxidation of glucose or the oxidation of the Amadori product or the intermediate Schiff base can lead to the formation of glucosone, which can then be a precursor to other dicarbonyls. nih.gov More directly, the oxidative decomposition of the Amadori product can yield a range of reactive dicarbonyl compounds, including this compound. nih.gov The presence of oxygen can influence the degradation of glucose and the Amadori product, thereby affecting the formation of intermediates like this compound. nih.govacs.org

Influence of Reaction Conditions on this compound Generation (in model systems)

The rate and pathway of this compound formation are significantly influenced by the surrounding chemical environment, particularly pH and the presence of oxygen.

Role of pH

The pH of the reaction medium is a critical factor that directs the enolization pathway of the Amadori product. imreblank.ch Neutral to alkaline conditions, specifically around pH 7, favor the 2,3-enolization route, which leads to the formation of this compound. imreblank.ch In contrast, more acidic conditions (around pH 6) promote the reversible 1,2-enolization, resulting in the formation of the relatively more stable 3-deoxyglucosone. imreblank.ch Studies have shown that the decomposition rate of the Amadori product, and consequently the formation of this compound, is considerably increased at pH 7 compared to pH 6. imreblank.ch However, some research indicates that the formation of certain carbohydrate-derived compounds from fructose, which can be related to deoxyglucosone pathways, is favored under acidic conditions. acs.org

Influence of Temperature

Temperature is a critical factor governing the formation and subsequent degradation of this compound (1-DG). The Maillard reaction, a primary source of 1-DG, is significantly accelerated at elevated temperatures. nih.gov In food processing, the reaction becomes rapid at temperatures ranging from 120–180°C. nih.gov Kinetic studies across various model systems and food matrices have demonstrated a complex, temperature-dependent relationship for 1-DG concentrations.

In a glucose-only thermal reaction model, the formation of 1-DG was observed to increase logarithmically with reaction time at temperatures between 95°C and 110°C. researchgate.net However, very high temperatures (≥110°C) can also lead to a decrease in 1-DG content, suggesting that degradation reactions begin to outpace formation. researchgate.net Similarly, studies on the caramelization of glucose at temperatures of 160°C, 180°C, and 200°C showed that 1-DG forms within the early minutes of heating, followed by its degradation, particularly at the higher temperatures of 180°C and 200°C. acs.org

The effect of temperature on 1-DG formation is also influenced by the presence of other reactants, such as amino acids. In a glucose-glutamic acid model, the kinetics of 1-DG formation were best described by different equations at low versus high temperatures, highlighting the complexity of the reaction network. researchgate.net Research on hazelnut roasting involved monitoring 1-DG concentrations at 150°C, 160°C, and 170°C, further emphasizing the relevance of temperature in real food systems. nutfruit.org

Comparison and Co-Occurrence with Other Deoxyglucosones (e.g., 3-Deoxyglucosone)

This compound (1-DG) is one of several α-dicarbonyl compounds formed during the Maillard reaction and caramelization, and it frequently co-occurs with its isomer, 3-Deoxyglucosone (3-DG). nih.govnih.gov While both are key intermediates, their formation pathways and relative abundance can differ significantly. 1-DG is primarily formed through the 2,3-enolization of the Amadori product of fructose. researchgate.netscispace.com In contrast, 3-DG, often the more abundant of the two, is generated via 1,2-enolization from the Amadori product of glucose. researchgate.nettaylorandfrancis.comnih.gov

In many thermally processed foods and model systems, the concentration of 3-DG is substantially higher than that of 1-DG. researchgate.net For instance, in a glucose system heated between 160°C and 200°C, the average ratio of 3-DG to 1-DG was found to be approximately 4 to 5. acs.org This ratio can be influenced by other food components; the presence of glutamic acid was shown to promote the accumulation of 1-DG while inhibiting 3-DG. researchgate.net Conversely, the addition of sodium chloride to a glucose caramelization system slightly increased the 3-DG to 1-DG ratio. acs.org

Both 1-DG and 3-DG have been identified and quantified simultaneously in a variety of systems, including glucose-amino acid models, hazelnut roasting, and extruded plant-based meat analogues. researchgate.netnutfruit.orgmdpi.com In some reactions, such as the Maillard reaction of d-fructose with γ-aminobutyric acid, an even wider array of isomers, including 1-DG, 2-deoxyglucosone, 3-DG, and 4-deoxyglucosone, have been identified at the same time. nih.gov The relative prevalence of these isomers is highly dependent on the specific precursors (e.g., glucose vs. fructose) and reaction conditions like pH, moisture content, and temperature. scispace.comresearchgate.net

Biochemical Reactivity and Molecular Adduction of 1 Deoxyglucosone

Electrophilic Characteristics and Nucleophilic Interactions

1-Deoxyglucosone (1-DG) is a highly reactive α-dicarbonyl compound that plays a significant role as an intermediate in the Maillard reaction. Its electrophilic nature is attributed to the presence of two carbonyl groups, which makes it susceptible to nucleophilic attack. These reactive centers readily interact with nucleophilic amino acid residues in proteins, such as lysine (B10760008), arginine, and cysteine.

The reactivity of 1-DG is a key factor in its role as a precursor to advanced glycation end-products (AGEs). The formation of 1-DG can occur through the degradation of glucose-derived Amadori products. researchgate.net Specifically, the 2,3-enolization of fructose (B13574) can lead to the formation of this compound. researchgate.net The high reactivity of α-dicarbonyls like 1-DG makes them potent glycating agents, despite their relatively low concentrations in tissues. mdpi.com This reactivity is central to the non-enzymatic modification of proteins and the subsequent formation of a diverse range of chemical adducts. uni-halle.deacs.org

The interaction between the electrophilic carbonyl groups of 1-DG and the nucleophilic sites on biomolecules initiates a cascade of reactions. For instance, the nucleophilic attack by the ε-amino group of a lysine residue on 1-DG is a critical step in the formation of various AGEs. researchgate.net Similarly, the guanidine (B92328) group of arginine and the sulfhydryl group of cysteine are also targets for adduction by 1-DG. ahajournals.orghep.com.cn These interactions are not limited to simple adduction and can lead to more complex chemical transformations, including fragmentation and cross-linking reactions. researchgate.netacs.org

Reaction with Proteins and Amino Acid Residues

The electrophilic nature of this compound (1-DG) drives its reaction with various nucleophilic sites on proteins, primarily the free amino groups of amino acid residues. This interaction is a pivotal step in the Maillard reaction cascade, leading to a variety of protein modifications.

Formation of Early Glycation Products and Schiff Bases

The initial step in the reaction between a reducing sugar, like glucose, and a protein's free amino group is the formation of a Schiff base. researchgate.netnih.govgoogle.com This reversible condensation reaction between the carbonyl group of the sugar and the amino group, typically from a lysine residue, is the first stage of the Maillard reaction. nih.govnih.gov The resulting Schiff base can then undergo a rearrangement to form a more stable Amadori product, which is considered an early glycation product. uni-halle.deresearchgate.netnih.govnih.gov

Specific Adducts with Lysine, Arginine, and Cysteine Residues

This compound (1-DG) reacts with the nucleophilic side chains of several amino acids, leading to the formation of specific adducts. The primary targets for this adduction are lysine, arginine, and cysteine residues within protein structures. ahajournals.orgnih.govmdpi.com

With lysine residues, 1-DG can undergo a series of reactions. The initial interaction involves the nucleophilic attack of the ε-amino group of lysine on one of the carbonyl groups of 1-DG. researchgate.net This can lead to the formation of various modifications, including amide-AGEs. For instance, the nucleophilic attack by a lysine residue can lead to a hydrolytic β-cleavage of the 1-DG molecule, resulting in the formation of Nε-acetyl-, Nε-formyl-, and Nε-glycerinyl-lysine. researchgate.net 1-DG has been identified as a direct precursor for these amide-AGEs. nih.gov

Arginine residues, with their nucleophilic guanidine group, are also significant targets for 1-DG. wikipedia.org The reaction of dicarbonyls like 1-DG with arginine can lead to the formation of hydroimidazolones. portlandpress.com Specifically, 3-deoxyglucosone (B13542) (a structural isomer of 1-DG) is known to react with arginine to form 3-deoxyglucosone-derived hydroimidazolone (3DG-H). researchgate.netsciex.com

Cysteine residues, containing a highly nucleophilic sulfhydryl group, can also react with dicarbonyl compounds. ahajournals.org The reaction of cysteine with dicarbonyls can form thiol-aldehyde adducts. researchgate.net Methylglyoxal (B44143), another α-dicarbonyl, has been shown to react with cysteine to form reversible hemithioacetal adducts. hep.com.cn

Table 1: Specific Adducts Formed from this compound and Amino Acid Residues

| Amino Acid Residue | Type of Adduct/Modification | Resulting Compound(s) |

|---|---|---|

| Lysine | Amide-AGEs via β-dicarbonyl fragmentation | Nε-acetyl-lysine, Nε-formyl-lysine, Nε-glycerinyl-lysine researchgate.netnih.gov |

| Arginine | Hydroimidazolone formation | 3-deoxyglucosone-derived hydroimidazolone (3DG-H) (from the isomer 3-DG) researchgate.netportlandpress.comsciex.com |

| Cysteine | Thiol-aldehyde adducts | Reversible hemithioacetal adducts (observed with similar dicarbonyls) hep.com.cnresearchgate.net |

Role as a Precursor to Advanced Glycation End-products (AGEs)

This compound (1-DG) is a key intermediate in the formation of Advanced Glycation End-products (AGEs), a heterogeneous group of compounds that accumulate in tissues over time. AGEs are formed through non-enzymatic reactions between reducing sugars or reactive dicarbonyls and proteins, lipids, or nucleic acids. nih.govnih.govwikipedia.org

Pathways of this compound-Derived AGE Formation

The formation of 1-DG primarily occurs through the degradation of Amadori products, which are early glycation products formed from the reaction of glucose with protein amino groups. researchgate.netnih.gov Specifically, the 1,2-enolization pathway of the Amadori product leads to the formation of 1-DG. uni-halle.de Once formed, this highly reactive dicarbonyl compound can react with amino acid residues, particularly lysine and arginine, to generate a variety of AGEs. ahajournals.orgnih.gov

One significant pathway involves the degradation of 1-DG in the presence of lysine, which leads to the formation of several amide-AGEs through a β-dicarbonyl fragmentation mechanism. nih.gov This process yields modifications such as Nε-formyl-lysine and Nε-lactoyl-lysine. uni-halle.de Another pathway involves the reaction of 1-DG with arginine residues to form hydroimidazolone structures. researchgate.net Additionally, the degradation of 1-DG can lead to the formation of other reactive species and carboxylic acids, further contributing to the complexity of the Maillard reaction. acs.org

Characterization of Specific this compound-Derived AGEs (e.g., cross-links, amide modifications)

A number of specific AGEs derived from this compound (1-DG) and its isomer, 3-deoxyglucosone (3-DG), have been characterized. These include both non-cross-linking modifications and protein cross-links.

Amide Modifications: 1-DG is a direct precursor to a class of amide-AGEs formed through a β-dicarbonyl fragmentation mechanism upon reaction with lysine. nih.gov These include:

Nε-acetyl-lysine nih.gov

Nε-formyl-lysine nih.gov

Nε-lactoyl-lysine nih.gov

Nε-glycerinyl-lysine nih.gov

Cross-links: The reaction of 3-deoxyglucosone with two lysine residues can form a cross-linked structure known as 3-deoxyglucosone lysine dimer (DOLD) . nih.govtandfonline.comtandfonline.com Another cross-link, DOGDIC , is formed from the reaction of 3-deoxyglucosone with both a lysine and an arginine residue. tandfonline.commdpi.com

Other Modifications: The reaction of 3-deoxyglucosone with lysine can also lead to the formation of pyrraline . tandfonline.comtandfonline.com Furthermore, hydroimidazolones are a class of AGEs derived from the reaction of dicarbonyls with arginine residues. portlandpress.com 3-deoxyglucosone-derived hydroimidazolone (3DG-H) is a notable example. researchgate.netsciex.com

Table 2: Characterized AGEs Derived from Deoxyglucosones

| AGE Compound | Precursor | Amino Acid(s) Involved | Type of Modification |

|---|---|---|---|

| Nε-acetyl-lysine | This compound | Lysine | Amide Modification nih.gov |

| Nε-formyl-lysine | This compound | Lysine | Amide Modification nih.gov |

| Nε-lactoyl-lysine | This compound | Lysine | Amide Modification nih.gov |

| Nε-glycerinyl-lysine | This compound | Lysine | Amide Modification nih.gov |

| 3-deoxyglucosone lysine dimer (DOLD) | 3-Deoxyglucosone | Lysine (x2) | Cross-link nih.govtandfonline.comtandfonline.com |

| DOGDIC | 3-Deoxyglucosone | Lysine, Arginine | Cross-link tandfonline.commdpi.com |

| Pyrraline | 3-Deoxyglucosone | Lysine | Pyrrole Adduct tandfonline.comtandfonline.com |

| 3-deoxyglucosone-derived hydroimidazolone (3DG-H) | 3-Deoxyglucosone | Arginine | Hydroimidazolone researchgate.netsciex.com |

Interaction with Other Biomolecules (e.g., Lipids, Nucleic Acids) as AGE precursors

This compound (1-DG), a highly reactive α-dicarbonyl compound, is a key intermediate in the Maillard reaction and plays a significant role in the formation of Advanced Glycation End-products (AGEs). researchgate.netresearchgate.net While its reactions with proteins are well-documented, 1-DG and other dicarbonyls also interact with other essential biomolecules, including lipids and nucleic acids, contributing to cellular dysfunction and the pathology of various diseases. ahajournals.orgnih.govnih.gov

The non-enzymatic glycation process initiated by reducing sugars is not limited to proteins. The free amino groups present in aminophospholipids and nucleic acids can also react with the carbonyl group of reducing sugars, leading to the formation of Schiff bases and subsequently Amadori products. researchgate.netplos.org These products can then degrade to form reactive dicarbonyl compounds like 1-DG. researchgate.net

Interaction with Lipids:

The interaction of 1-DG with lipids contributes to the formation of Advanced Lipoxidation End-products (ALEs). This process involves the non-enzymatic modification of lipids, particularly those with free amino groups like phosphatidylethanolamine (B1630911) and phosphatidylserine, which are components of cell membranes. nih.gov Glycation of these aminophospholipids can impair the integrity and function of cell membranes. nih.gov The reaction between dicarbonyls and lipids can lead to the formation of various adducts, contributing to the pool of AGEs/ALEs in the body. ahajournals.orgnih.gov For instance, Nε-(carboxymethyl)lysine (CML), a well-known AGE, can also be formed from the interaction of dicarbonyls with lipid adducts. ahajournals.org

Interaction with Nucleic Acids:

This compound and other potent glycating agents like methylglyoxal and glyoxal (B1671930) can also react with nucleic acids, leading to the formation of DNA-AGEs. fortunepublish.comwikipedia.org The nucleotide most susceptible to glycation under physiological conditions is deoxyguanosine. fortunepublish.com The reaction of dicarbonyls with DNA can lead to the formation of characteristic nucleotide adducts, such as imidazopurinone derivatives. fortunepublish.com Glycation can also induce the deamination of cytidine (B196190) to deoxyuridine. fortunepublish.com

The formation of DNA-AGEs can have significant biological consequences, including defects in transcription and the induction of mutations, potentially leading to a loss of gene function. fortunepublish.com For example, 3-deoxyglucosone (3-DG), a related dicarbonyl, has been shown to induce embryonic malformations, an effect potentially linked to the formation of DNA-AGEs. fortunepublish.com The glycation of DNA is also associated with increased oxidative stress. fortunepublish.com Studies have demonstrated that the incubation of DNA with reducing sugars can lead to structural changes in the DNA molecule. kau.edu.sa

Table 1: Interaction of this compound and Related Dicarbonyls with Biomolecules

| Biomolecule | Interacting Dicarbonyls | Resulting Products | Potential Consequences |

|---|---|---|---|

| Lipids | This compound, Methylglyoxal, Glyoxal | Advanced Lipoxidation End-products (ALEs), Nε-(carboxymethyl)lysine (CML) | Impaired cell membrane integrity and function |

| Nucleic Acids (DNA) | This compound, Methylglyoxal, Glyoxal | DNA-AGEs (e.g., Imidazopurinone derivatives, N(2)-carboxymethyl-2'-deoxyguanosine) | DNA damage, mutations, defects in transcription, loss of gene function |

Impact on Protein Structure and Function through Covalent Modification

The covalent modification of proteins by this compound and other reactive dicarbonyls is a central event in the Maillard reaction, leading to the formation of AGEs and significant alterations in protein structure and function. acs.orgnih.gov This non-enzymatic process, known as glycation, primarily targets the free amino groups of lysine and arginine residues in proteins. researchgate.netnih.gov

The initial reaction between a reducing sugar and a protein's amino group forms an unstable Schiff base, which then rearranges to a more stable Amadori product. acs.orgnih.gov The degradation of these Amadori products can yield dicarbonyl compounds like this compound. acs.orgnih.gov These dicarbonyls are substantially more reactive than the parent sugars and readily react with proteins to form a diverse range of AGEs. acs.orgnih.gov

The covalent modifications introduced by 1-DG can profoundly impact the structure of proteins. These modifications can lead to:

Cross-linking: 1-DG and other dicarbonyls can form intra- and intermolecular cross-links between amino acid residues, particularly lysine and arginine. plos.orgtandfonline.com This cross-linking can lead to protein aggregation and the formation of insoluble, dysfunctional protein complexes. nih.gov

Alteration of Physicochemical Properties: Glycation can change the charge and hydrophobicity of proteins, which can affect their solubility and interactions with other molecules. The modification of positively charged lysine and arginine residues can neutralize their charge, disrupting electrostatic interactions that are crucial for maintaining protein structure and function. plos.org

These structural alterations inevitably lead to impaired protein function. The functional consequences of glycation by 1-DG and other dicarbonyls are diverse and protein-specific:

Enzyme Inactivation: Many enzymes lose their catalytic activity upon glycation. researchgate.net The modification of amino acid residues within the active site or allosteric sites can directly inhibit substrate binding or the catalytic process. For instance, glycation has been shown to reduce the enzymatic activity of lysozyme. nih.gov

Altered Ligand Binding: The modification of binding sites can impair the ability of proteins to interact with their specific ligands, such as other proteins, cofactors, or receptors. nih.gov

Compromised Structural Proteins: Glycation of long-lived structural proteins like collagen can lead to increased stiffness and reduced flexibility, contributing to the age-related decline in tissue function and the pathogenesis of diseases like atherosclerosis and diabetic complications. wikipedia.org

Dysregulation of Protein Function: In some cases, glycation can lead to a gain of abnormal function. For example, modified myoglobin (B1173299) can exhibit increased peroxidase activity. researchgate.net

Table 2: Effects of Covalent Modification by Dicarbonyls on Protein Structure and Function

| Protein | Modifying Dicarbonyl | Observed Structural Changes | Observed Functional Changes | Reference |

|---|---|---|---|---|

| H1 Histone | 3-Deoxyglucosone | Altered secondary structure, formation of AGEs | Potential compromise of chromatin structure | plos.org |

| H3 Histone | 3-Deoxyglucosone | Formation of AGEs (CML, pentosidine), structural changes | Hampered normal functioning, potential compromise of chromatin structure | plos.org |

| Collagen IV | 3-Deoxyglucosone | Damaged protein functionality | Impaired interaction with glomerular mesangial cells | acs.org |

| Lysozyme | Glyoxal | Increase in hydrodynamic diameter, minor structural alterations | 30-40% decrease in enzymatic activity | researchgate.net |

| Myoglobin | Glyoxal | Conformational alteration | Gain in peroxidase activity | researchgate.net |

Analytical Methodologies for 1 Deoxyglucosone Research

Extraction and Derivatization Strategies for Detection

Given that 1-DG is a highly reactive α-dicarbonyl compound, direct analysis is often challenging. mdpi.com Therefore, a critical step in its analysis is derivatization, which converts it into a more stable and easily detectable derivative. This process is frequently preceded by an extraction step to isolate the analytes from complex sample matrices.

A widely employed and effective strategy for the analysis of α-dicarbonyl compounds, including 1-DG, is derivatization with o-phenylenediamine (B120857) (OPD). mdpi.comnih.govnih.gov This reaction involves the condensation of OPD with the two adjacent carbonyl groups of 1-DG to form a stable, UV-active, and fluorescent quinoxaline (B1680401) derivative. mdpi.comnih.gov This conversion is essential because α-dicarbonyls themselves lack a chromophore, making their direct detection by UV-Vis spectrophotometry difficult. researchgate.netnih.gov

The derivatization process is typically performed after aqueous extraction of the dicarbonyl compounds from the sample. nih.govacs.org The reaction conditions, such as pH, temperature, and incubation time, are critical for achieving optimal derivatization yield while minimizing the potential for the de novo formation of the analyte. researchgate.netnih.gov For instance, studies have shown that the reaction is often carried out at a controlled pH, sometimes under acidic or neutral conditions, and may require incubation for several hours. nih.govoiv.intresearchgate.net In the analysis of honey, for example, the sample is mixed with an OPD solution and incubated to form the quinoxaline derivatives before HPLC analysis. mdpi.com Similarly, for analyzing human plasma or baby food, samples are treated with OPD to convert 1-DG and other dicarbonyls into their respective quinoxalines. nih.govacs.orgnih.govoup.com

The resulting quinoxaline derivative of 1-deoxyglucosone can then be readily separated and quantified using chromatographic techniques. nih.gov The effectiveness of OPD lies in its ability to selectively trap reactive dicarbonyls, preventing them from participating in further reactions and enhancing the precision of their determination. mdpi.com

Table 1: Conditions for O-Phenylenediamine (OPD) Derivatization of α-Dicarbonyls

| Parameter | Condition | Source |

|---|---|---|

| Reagent | o-Phenylenediamine (OPD) | mdpi.comnih.govnih.gov |

| Reaction | Forms stable quinoxaline derivatives | mdpi.comnih.gov |

| pH | Optimal at pH 8 for some applications; also used in acidic (pH ~2.5) or neutral (pH 7.4) conditions | nih.govoiv.intresearchgate.net |

| Temperature | 60°C for 3 hours in some wine analyses | oiv.int |

| Incubation Time | Can range from 3 to 20 hours, depending on the matrix and specific protocol | oiv.intoup.com |

| Application | Human plasma, honey, baby food, wine, high-fructose corn syrup | mdpi.comnih.govnih.govnih.govoiv.int |

While OPD is the most common derivatizing agent, other reagents have been developed and utilized for the analysis of α-dicarbonyl compounds.

Aromatic Aldehydes: Aromatic aldehydes, in the presence of ammonium (B1175870) acetate (B1210297), can serve as selective fluorogenic derivatizing agents for α-dicarbonyls. nih.gov This reaction yields highly fluorescent imidazole (B134444) derivatives. nih.gov One advantage of this method is its selectivity for α-dicarbonyls over other aldehydes, a common issue with diamino-based reagents like OPD. nih.gov For instance, 4-carbomethoxybenzaldehyde has been shown to produce derivatives with excellent fluorescent properties, allowing for sensitive detection in HPLC analysis. nih.gov

2,3-Diaminonaphthalene (DAN): Similar to OPD, DAN reacts with α-dicarbonyls to form fluorescent benzoquinoxaline derivatives. dojindo.comnih.gov This reagent has been used in the analysis of 3-deoxyglucosone (B13542), where the resulting fluorescent adduct is quantified by HPLC. dojindo.com In one method, after deproteinization of plasma samples, 3-DG is conjugated with DAN, and the resulting stable adduct is analyzed by GC-MS after silylation. nih.gov A one-pot method combining DAN derivatization with magnetic solid-phase extraction has also been developed, simplifying sample preparation and enabling sensitive detection by liquid chromatography with fluorescence detection (LC-FLD). researchgate.netnih.gov

O-tert-butyl-hydroxylamine hydrochloride (TBOX): This agent converts carbonyl compounds into their oxime derivatives. nih.gov The reaction can be conducted in aqueous solutions under mild conditions (e.g., 40°C for 1 hour). nih.gov TBOX has been presented as a practical alternative to other agents for both laboratory and field investigations of carbonyl compounds. nih.gov

Pentafluorobenzyl-hydroxylamine (PFBHA): PFBHA is another derivatizing agent used, particularly for GC-MS analysis. A two-step derivatization approach has been developed for the simultaneous analysis of glyoxal (B1671930), methylglyoxal (B44143), and 3-deoxyglucosone in human plasma. This method uses PFBHA as the first derivatizing agent, followed by N-Methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA). researchgate.net

Table 2: Comparison of Derivatizing Agents for α-Dicarbonyls

| Derivatizing Agent | Derivative Formed | Key Features | Analytical Technique | Source |

|---|---|---|---|---|

| O-Phenylenediamine (OPD) | Quinoxaline | Most common, forms UV-active/fluorescent derivatives | HPLC-UV/DAD, LC-MS | mdpi.comnih.govnih.gov |

| Aromatic Aldehydes | Imidazole | Fluorogenic, selective for α-dicarbonyls over aldehydes | HPLC-FLD | nih.gov |

| 2,3-Diaminonaphthalene (DAN) | Benzoquinoxaline | Forms fluorescent derivatives, used in one-pot extraction/derivatization | HPLC-FLD, GC-MS | researchgate.netnih.govdojindo.com |

| TBOX | Oxime | Aqueous reaction, mild conditions, shortened reaction time | GC | nih.gov |

| PFBHA (+ MSTFA) | Oxime/Silyl (B83357) Ether | Two-step derivatization for volatile products | GC-MS | researchgate.net |

O-Phenylenediamine Derivatization

Chromatographic Separation Techniques

Following derivatization, chromatographic methods are employed to separate 1-DG derivatives from other compounds in the sample, allowing for accurate quantification.

HPLC and its more advanced version, UHPLC, are the predominant techniques for the analysis of 1-DG and other α-dicarbonyls after derivatization. nih.govnih.gov These methods offer excellent resolution and sensitivity for separating the complex mixtures that often result from sample extraction and derivatization. mdpi.com

The separation is typically achieved using reversed-phase columns, such as C18 or phenyl columns. mdpi.comspectroscopyonline.com The use of a phenyl column has been noted to improve the separation of OPD-derivatized α-dicarbonyls in honey samples. mdpi.com The mobile phase usually consists of a mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient mode to optimize separation. oiv.intspectroscopyonline.com

Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector set at a specific wavelength (e.g., 312 or 315 nm) suitable for the quinoxaline derivatives. mdpi.comoiv.intspectroscopyonline.com The identity of the 1-DG derivative is confirmed by comparing its retention time and UV spectrum with that of a known standard. mdpi.com

UHPLC offers significant advantages over conventional HPLC, including faster analysis times, better resolution, and higher sensitivity, which is particularly beneficial for detecting the low concentrations of 1-DG found in many biological and food samples. oup.comnih.gov For example, a UHPLC-MS/MS method was developed for the quantification of α-oxoaldehydes in blood and plasma with a short run time of 8 minutes. nih.gov

Table 3: Representative HPLC/UHPLC Methods for this compound Analysis

| Technique | Column | Mobile Phase Example | Detection | Application | Source |

|---|---|---|---|---|---|

| HPLC | Phenyl | Acetonitrile/Water with formic acid | MS/MS, UV | Honey | mdpi.com |

| HPLC | C18 (250 mm x 4.0 mm) | Acetonitrile/Acetate buffer (pH 4.8) | UV (315 nm) | Wine | spectroscopyonline.com |

| HPLC | α-cyclodextrin linked silica (B1680970) gel | Not specified | Not specified | Purification of glucosones | acs.org |

| UHPLC | Not specified | Not specified | DAD-MS/MS | High-fructose corn syrup | nih.gov |

| UPLC | Not specified | Not specified | MS/MS | Human blood/plasma | oup.comnih.gov |

| HPLC | Ion exchange (2622 SC) | Not specified | Not specified | Analysis of CML and pentosidine (B29645) after hydrolysis | plos.org |

Gas chromatography is another powerful separation technique, but its application to 1-DG analysis has specific requirements. 1-DG, like other sugars and dicarbonyls, is non-volatile and thermally labile. Therefore, it cannot be directly analyzed by GC. acs.org Derivatization is mandatory to convert it into a volatile and thermally stable compound suitable for GC analysis.

Several derivatization strategies have been developed for GC-MS analysis. One approach involves a two-step derivatization using PFBHA followed by silylation with MSTFA to analyze glyoxal, methylglyoxal, and 3-deoxyglucosone. researchgate.net Another method for analyzing 3-DG in plasma involves derivatization with 2,3-diaminonaphthalene, followed by conversion to a silyl ether for GC-MS analysis. nih.gov GC-MS has also been used to analyze the metabolic products of 3-DG in yeast fermentation studies. mdpi.com While effective, the multi-step sample preparation required for GC can be more complex and time-consuming compared to some HPLC methods. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry, particularly when coupled with a chromatographic separation technique (LC-MS or GC-MS), is an indispensable tool for the definitive identification and highly sensitive quantification of 1-DG. nih.govnih.govnih.gov MS provides molecular weight and structural information, which is crucial for unambiguous analyte confirmation. researchgate.net

In LC-MS/MS analysis, the derivatized 1-DG is first separated by HPLC or UHPLC and then introduced into the mass spectrometer. mdpi.comnih.gov The mass spectrometer is often operated in tandem mode (MS/MS), where a specific precursor ion corresponding to the derivatized 1-DG is selected and fragmented to produce characteristic product ions. For example, the OPD-derivatized 3-deoxyglucosone (a related compound) shows a precursor ion [M+H]⁺ at m/z 235, which fragments into product ions like m/z 217 and 199. researchgate.net This technique, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), provides exceptional selectivity and sensitivity, allowing for quantification even in highly complex matrices. nih.govsci-hub.se

For quantification, stable isotope dilution analysis is the gold standard. nih.govnih.gov This involves adding a known amount of an isotopically labeled internal standard (e.g., ¹³C-labeled 1-DG) to the sample at the beginning of the analytical procedure. nih.gov The labeled standard behaves identically to the native analyte throughout extraction, derivatization, and analysis, correcting for any sample loss or matrix effects and thereby enabling highly accurate and precise quantification. nih.gov LC-MS/MS methods have been extensively validated and applied to quantify 1-DG and other dicarbonyls in various samples, including human plasma, honey, and high-fructose corn syrup, with excellent recovery rates and low limits of detection. nih.govnih.govnih.gov

Table 4: Mass Spectrometry Parameters for α-Dicarbonyl Analysis

| Analyte (Derivatized) | Technique | Precursor Ion (m/z) | Product Ion(s) (m/z) | Application | Source |

|---|---|---|---|---|---|

| 3-Deoxyglucosone-OPD | HPLC-MS/MS | 235.39 [M+H]⁺ | 217, 199 | Honey | mdpi.comresearchgate.net |

| Methylglyoxal-OPD | HPLC-MS/MS | 145.26 [M+H]⁺ | - | Honey | mdpi.com |

| Glyoxal-OPD | HPLC-MS/MS | 131.0 [M+H]⁺ | - | Honey | mdpi.com |

| Glucosone-OPD | LC/MSMS | 251 [M+H]⁺ | - | Peritoneal dialysis fluids | researchgate.net |

| 3,4-Dideoxypentosulose-OPD | UHPLC-IM-Q-TOF-MS | 189.1023 | - | Honey/HFCS | sci-hub.se |

| 3-Deoxyglucosone-DAN (silylated) | GC-MS | 295, 306 | - | Human Plasma | nih.gov |

LC-MS/MS Applications

Spectrophotometric and Immunochemical Assays (e.g., NBT for Amadori products, ELISA for related AGEs)

While LC-MS/MS provides high specificity, spectrophotometric and immunochemical assays offer simpler, often higher-throughput alternatives for screening or for measuring general classes of compounds.

The nitroblue tetrazolium (NBT) assay is a colorimetric method frequently used to determine the concentration of Amadori products (ketoamines). nih.govrsc.org In this assay, the ketoamine group of the Amadori product reduces the yellow NBT reagent to a purple-colored formazan (B1609692) dye, which can be quantified spectrophotometrically at approximately 525-530 nm. nih.govrsc.org The increase in absorbance is proportional to the amount of Amadori products present. oup.com It's important to note that the NBT assay is not entirely specific to Amadori products, as it can also react with browned derivatives (advanced glycation end products) and superoxide (B77818) radicals. rsc.orgacs.org

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical technique for the detection and quantification of advanced glycation end products (AGEs). abbexa.com Competitive ELISA kits are commercially available for the general measurement of AGEs in various biological fluids like serum and plasma. abbexa.comcellbiolabs.combiomatik.com In this format, an AGE-specific antibody is coated onto a microplate. The sample is added along with a known amount of labeled AGE. The AGEs in the sample compete with the labeled AGE for binding to the antibody. The amount of labeled AGE that binds is inversely proportional to the concentration of AGEs in the sample, which is then determined by measuring the signal from the label. abbexa.com Sandwich ELISAs are also used, where the analyte is "sandwiched" between two antibodies. antibodies.com While useful for screening, ELISA methods for AGEs in complex food matrices can sometimes produce unreliable data, potentially over- or underestimating concentrations depending on the food composition.

The table below provides an overview of commercially available general AGE ELISA kits, highlighting their typical characteristics.

| Assay Type | Detection Target | Sample Type | Detection Range | Sensitivity |

| Competitive ELISA | Advanced Glycation End Product (AGE) | Serum, Plasma, Biological Fluids | 98.8 - 8,000 ng/ml | 38.2 ng/ml |

| Competitive ELISA | Advanced Glycation End Product (AGE) | Cell Lysates, Plasma, Serum, Purified Proteins | Detects as low as 0.5 µg/mL | Not specified |

| Competitive ELISA | Advanced Glycation End Product (AGE) | Serum, Plasma, Biological Fluids | 125 - 8,000 ng/ml | 75 ng/ml |

| Sandwich ELISA | Human Advanced Glycation End Product (AGE) | Serum, Plasma, Tissue Homogenates | 0.313 - 20 ng/ml | 0.188 ng/ml |

| This data is compiled from various commercial ELISA kit specifications and is for illustrative purposes. cellbiolabs.combiomatik.comantibodies.combiocompare.com |

Other spectrophotometric methods exist for the determination of total carbonyl compounds. One such method involves the reaction of carbonyls with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to produce reddish-brown hydrazone compounds, which have a characteristic absorbance peak around 370 nm. researchgate.netelabscience.com

Considerations for Quantification in Complex Biological and Food Matrices

Quantifying this compound and related compounds in complex matrices like food and biological fluids presents several analytical challenges. frontiersin.org

Matrix Complexity and Interferences: Food and biological samples contain a vast array of components (proteins, lipids, sugars, salts) that can interfere with the analysis. frontiersin.org These matrix components can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification. d-nb.info In immunoassays like ELISA, high fat or carbohydrate content in food can lead to over- or underestimation of AGE concentrations.

Analyte Instability and Low Concentration: Many Maillard reaction intermediates, including this compound, are present at very low concentrations and can be unstable. frontiersin.org They may degrade or react further during sample collection, storage, and preparation. For instance, obtaining stable and reliable α-oxoaldehyde concentrations from blood requires immediate centrifugation and deproteinization to prevent ongoing reactions. nih.gov

De Novo Formation: The analytical process itself, particularly derivatization steps at high temperatures or non-optimal pH, can lead to the artificial formation of the target analytes, resulting in erroneously high measurements. researchgate.net

Extraction and Recovery: Efficiently extracting the target analytes from the matrix without loss is crucial. Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and solid-phase microextraction (SPME) are employed to isolate and concentrate the analytes. frontiersin.org However, recovery can be variable, necessitating the use of methods like stable isotope dilution analysis (SIDA) to correct for losses. frontiersin.org

To address these challenges, method development must include careful optimization of sample preparation. This includes immediate processing of biological samples, using chelating agents like diethylenetriaminepentaacetic acid (DTPA) to prevent metal-catalyzed degradation, and adjusting derivatization conditions to prevent artificial formation of the dicarbonyls. nih.govresearchgate.net The use of robust quantification techniques, particularly LC-MS/MS with stable isotope dilution, is paramount for achieving accurate and reliable results in these complex systems. d-nb.infofrontiersin.org

Biological and Physiological Roles of 1 Deoxyglucosone in Research Models

Contribution to Carbonyl Stress and Glycative Stress in Cellular Systems

1-Deoxyglucosone (1-DG) is a significant contributor to carbonyl and glycative stress within cellular systems. Carbonyl stress arises from an imbalance between the production and detoxification of reactive carbonyl species (RCS), a group of highly reactive compounds that includes 1-DG. mdpi.commsu.ru Glycative stress is a consequence of non-enzymatic reactions between reducing sugars and proteins or lipids, a process where 1-DG and other dicarbonyl compounds like glyoxal (B1671930) (GO) and methylglyoxal (B44143) (MGO) are key intermediates. arkray.co.jpfrontiersin.org

The formation of 1-DG can occur through the degradation of glucose and the breakdown of early glycation products known as fructosamines. nih.govcapes.gov.br This process is influenced by factors such as pH and the presence of phosphate (B84403) ions. nih.gov In cellular environments, an excess of glucose can lead to the formation of 1-DG, which then readily reacts with biological macromolecules. msu.ruoncohemakey.com This accumulation of reactive dicarbonyls, including 1-DG, is a hallmark of carbonyl stress and is implicated in various cellular dysfunctions. msu.ru

Glycative stress, driven by compounds like 1-DG, leads to the formation of advanced glycation end-products (AGEs). arkray.co.jpfrontiersin.org These AGEs are irreversible modifications that can alter the structure and function of proteins and other molecules, contributing to cellular damage. nih.govoup.com The reactivity of dicarbonyls like 1-DG is significantly higher than that of glucose, making them potent drivers of AGE formation and subsequent cellular stress. mdpi.com The cellular response to this stress involves detoxification systems, such as the glyoxalase system, which metabolizes reactive dicarbonyls. frontiersin.org However, when the production of compounds like 1-DG overwhelms these defense mechanisms, it results in a state of pathological stress that can lead to cellular damage. portlandpress.com

Role in Protein Cross-linking and Aggregation Mechanisms

This compound plays a crucial role in the cross-linking of proteins and the subsequent formation of protein aggregates. This process is a key aspect of the molecular damage caused by glycative stress. The Maillard reaction, a non-enzymatic process, involves the reaction of reducing sugars with amino groups in proteins, leading to the formation of a Schiff base and subsequently an Amadori product. mdpi.com These early glycation products can then degrade into highly reactive dicarbonyl compounds, including 1-DG. oup.com

These reactive intermediates, being significantly more reactive than glucose, can rapidly react with amino acid residues on proteins, particularly lysine (B10760008) and arginine. mdpi.comendocrine.org This reaction can lead to the formation of irreversible cross-links between protein molecules, resulting in the formation of protein aggregates. nih.govoup.com These aggregates are often insoluble and resistant to normal cellular degradation processes. oup.com

The accumulation of these cross-linked protein aggregates can impair normal cellular function. oup.com For instance, glycation has been shown to induce some proteins to misfold, which is a precursor to aggregation. nih.gov In the context of specific proteins, studies have shown that glycation can promote the aggregation of proteins like human serum albumin and amyloid-beta peptide. nih.govoup.com The formation of these aggregates is a hallmark of several age-related and metabolic diseases. endocrine.orgresearchgate.net The cross-linking ability of 1-DG and other dicarbonyls is a central mechanism by which they contribute to the pathology associated with glycative stress. mdpi.com

Table 1: Impact of Glycation on Protein Aggregation

| Protein Model | Glycating Agent(s) | Observed Effect on Aggregation | Reference |

|---|---|---|---|

| Amyloid-β peptide | General glycation | Promotes in vitro amyloid aggregation, enhances rate of formation of oligomers and protofibrils, increases aggregate size. | nih.gov |

| Cytochrome c | Methylglyoxal | Induces formation of native-like aggregates without promoting amyloid formation. | nih.gov |

| Hen Egg White Lysozyme (HEWL) | D-glucose, D-fructose, D-ribose | Promotes the formation of cross-linked oligomers instead of amyloid aggregates. | nih.gov |

| Human Serum Albumin (HSA) | D-glucose | Causes the formation of a molten globule-like structure along with AGE formation. | oup.com |

| Bovine Serum Albumin (BSA) | D-ribose | Forms globular amyloid-like aggregation. | oup.com |

Studies in In Vitro Biochemical Models and Cellular Systems

In vitro biochemical models and cellular systems have been instrumental in elucidating the specific effects of this compound. In biochemical models, the reaction of glucose with proteins like human serum albumin has been studied to understand the formation of α-oxoaldehydes, including 1-DG. capes.gov.br These studies have shown that the presence of amino groups, such as those from lysine, accelerates the formation of these reactive species. nih.govcapes.gov.br The degradation of fructosyl-lysine, an early glycation product, has also been identified as a source of 1-DG, glyoxal, and methylglyoxal. nih.gov

Cellular system studies have provided insights into the biological consequences of 1-DG exposure. For example, in vitro studies using cell models have demonstrated that glucosamine (B1671600) derivatives can exhibit anti-inflammatory activities. Research on various cell lines has shown that 1-DG can induce cellular damage. For instance, it has been shown to be mutagenic and to cause chromosomal aberrations in vitro. dfg.de

The table below summarizes findings from various in vitro and cellular studies investigating the effects of this compound and related compounds.

Table 2: Summary of In Vitro and Cellular Studies on this compound and Related Compounds

| Model System | Compound(s) Studied | Key Findings | Reference |

|---|---|---|---|

| Glucose and Human Serum Albumin | Glucose, t-BOC-lysine | Addition of t-BOC-lysine increased the rate of formation of α-oxoaldehydes. | capes.gov.br |

| Fructosyl-lysine degradation | Fructosyl-lysine | Degradation produced glyoxal, methylglyoxal, and 3-deoxyglucosone (B13542). | nih.gov |

| Glucose–proline Maillard reaction | Glucose, Proline | Lower moisture content favored 1-DG formation via 2,3-enolization. | researchgate.net |

| In vitro cell model | Glucosamine derivatives (FZ and DOF) | Exhibited superior anti-inflammatory activities compared to native glucosamine. | |

| Human cell lines | Furosine (a glycation product) | Induced DNA damage and cell death, particularly in kidney Hek-293 cells. | dfg.de |

| Endothelialized and innervated reconstructed skin model | Glyoxal | Increased CML, decreased capillaries and expression of angiogenesis markers. | mdpi.com |

Investigations in Non-Human Biological Models (e.g., Yeast Fermentation, Rodent Studies at Biochemical Level)

Research using non-human biological models has provided valuable insights into the in vivo effects and metabolism of this compound.

In the realm of yeast fermentation, studies have explored the metabolism of glycated amino acids by Saccharomyces cerevisiae. These investigations have shown that glycated amino acids from sources like malt (B15192052) can be utilized by brewer's yeast during the brewing process, leading to the formation of various metabolites. dfg.de

Rodent studies have been particularly informative regarding the biochemical consequences of 1-DG exposure. In one study, the intragastric administration of 3-deoxyglucosone (3-DG), a related dicarbonyl, to rats for two weeks led to an accumulation of 3-DG in intestinal tissues. springermedizin.de This was associated with increased fasting blood glucose and reduced plasma levels of GLP-1 and insulin. springermedizin.de Another study in rats demonstrated that exogenous 3-DG induced carbonyl and oxidative stress, leading to β-cell dysfunction, which was linked to impaired gut permeability. msu.ru These findings suggest that dietary intake of such compounds can have systemic metabolic effects.

A comparative study in mice and humans investigated age-related differences in dicarbonyl stress. In older male mice, postprandial levels of 3-DG were found to be lower compared to younger mice. oup.com In contrast, a study in rats showed that renal glyoxalase I (Glo1) activity, an enzyme involved in detoxifying dicarbonyls, decreased with age, which was associated with increased glycative stress. portlandpress.com These studies highlight the complex interplay between age, diet, and the metabolism of dicarbonyl compounds like 1-DG.

Mechanism-Based Studies of this compound-Mediated Molecular Damage

Mechanism-based studies have focused on how this compound (1-DG) and related α-dicarbonyls inflict damage at the molecular level. A primary mechanism is the non-enzymatic modification of biological macromolecules, including proteins and DNA.

The glycation of proteins by 1-DG and other reactive carbonyls leads to the formation of advanced glycation end-products (AGEs). plos.org This process can result in the cross-linking of proteins, which alters their structure and function. For example, AGE-induced cross-linking of collagen has been shown to affect its molecular sliding mechanisms, which is a critical aspect of its biomechanical properties. plos.org While it was hypothesized that such cross-linking would increase the stiffness of collagen fibrils, studies using methylglyoxal (MGO) as the cross-linking agent did not observe an increase in fibril modulus. plos.org

The reaction of 1-DG and other α-dicarbonyls is not limited to proteins. They can also react with nucleic acids, leading to DNA damage. fortunepublish.com Deoxyguanosine is particularly susceptible to modification by glycating agents like glyoxal and methylglyoxal, leading to the formation of various adducts. fortunepublish.com While some of these adducts are stable, their formation represents a form of molecular damage that can have mutagenic consequences. dfg.defortunepublish.com

Furthermore, the accumulation of 1-DG and other reactive carbonyl species contributes to a state of carbonyl and oxidative stress. msu.ru This is because the modification of proteins and other molecules by these compounds can generate reactive oxygen species (ROS), further exacerbating cellular damage. frontiersin.orgoncohemakey.com This interplay between glycation and oxidative stress is a key feature of the molecular damage mediated by 1-DG.

Advanced Research Avenues and Future Directions for 1 Deoxyglucosone Studies

Elucidation of Novel Formation Pathways and Precursors of 1-Deoxyglucosone

This compound (1-DG) is a significant α-dicarbonyl compound that emerges as a highly reactive intermediate during the Maillard reaction and caramelization processes. researchgate.netnuft.edu.ua The established formation pathway involves the 2,3-enolization of the Amadori product, which itself is formed from the initial reaction between a reducing sugar and an amino group. uni-halle.de However, ongoing research continues to explore alternative and less-understood routes to 1-DG formation.

Recent studies have indicated that 1-DG, along with other deoxyglucosones like 2-deoxyglucosone and 3-deoxyglucosone (B13542), can be formed simultaneously in the Maillard reaction of hexoses. researchgate.net This suggests the existence of alternative mechanisms beyond the classical Hodge pathway. nih.gov For instance, the degradation of the Amadori compound can lead to the formation of 1-DG. wur.nl The specific conditions of the reaction, such as temperature, moisture content, and the types of reactants, can influence the predominant pathways and the relative yields of different deoxyglucosones. researchgate.net

Future research will likely focus on identifying novel precursors and intermediates that lead to 1-DG. This includes investigating the degradation of less common sugars and sugar derivatives, as well as the influence of other food components like lipids and their oxidation products. frontiersin.org Kinetic modeling of the Maillard reaction under various conditions will be crucial to unravel the complex network of reactions and pinpoint the specific routes leading to 1-DG formation. researchgate.net Understanding these novel pathways is essential for controlling the formation of this reactive compound in both food processing and physiological systems.

Discovery and Characterization of Undocumented this compound-Derived Adducts and Cross-links

As a highly reactive dicarbonyl compound, this compound readily reacts with the free amino groups of amino acids, peptides, and proteins to form a diverse array of advanced glycation end-products (AGEs). acs.org While several 1-DG-derived adducts have been identified, the full spectrum of these modifications is likely much broader. Current research is focused on discovering and characterizing previously unknown adducts and cross-links originating from 1-DG.

One area of active investigation is the formation of amide-AGEs. These compounds, which include acetyl-lysine, glycerinyl-lysine, and formyl-lysine, are stable end products formed through an amine-induced β-dicarbonyl cleavage pathway when lysine (B10760008) reacts with this compound. nih.gov The formation of these adducts represents a significant, yet not fully explored, consequence of 1-DG reactivity.

The development of advanced analytical techniques is crucial for identifying novel adducts. Researchers are employing methods that can detect and structurally elucidate a wide range of chemical modifications on proteins. The use of model systems, for example, incubating 1-DG with specific amino acids or peptides, allows for the controlled generation and subsequent identification of new adducts. acs.org Furthermore, the investigation of complex biological samples may reveal previously uncharacterized 1-DG-derived modifications that could serve as biomarkers for various physiological and pathological conditions. The discovery of these new adducts and cross-links will provide a more complete picture of the chemical consequences of 1-DG formation in biological systems and foods. researchgate.net

Integration of Multi-Omics Approaches for Comprehensive this compound Profiling

To gain a holistic understanding of the biological impact of this compound, researchers are increasingly turning to multi-omics approaches. This involves the integration of data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive profile of the changes induced by 1-DG. Such an approach allows for the elucidation of the complex interplay between different biological molecules and pathways affected by this reactive dicarbonyl.

Proteomics studies are essential for identifying the specific proteins that are modified by 1-DG and for mapping the sites of adduction. This information is critical for understanding how 1-DG-induced modifications can alter protein structure and function. researchgate.net Metabolomics, on the other hand, can provide insights into the metabolic pathways that are perturbed by the presence of 1-DG, including alterations in glucose metabolism and the pentose (B10789219) phosphate (B84403) pathway.

By combining these different "omics" datasets, researchers can construct detailed network models of the cellular response to 1-DG. This integrated approach can help to identify key signaling pathways that are activated or inhibited, as well as potential downstream pathological consequences. For example, multi-omics studies could reveal how 1-DG-induced protein modifications lead to cellular stress, inflammation, and the development of chronic diseases. This comprehensive profiling is a powerful tool for uncovering the broader biological significance of this compound.

Development of Targeted Biochemical Modulators for this compound Pathways (e.g., modulating related enzyme activity)

Given the role of this compound as a precursor to advanced glycation end-products (AGEs), there is significant interest in developing strategies to modulate its formation and detoxification. mdpi.com One promising approach is the development of targeted biochemical modulators that can influence the enzymatic pathways related to 1-DG.

Several enzymes are involved in the detoxification of dicarbonyl compounds, including 1-DG. For instance, the glyoxalase system, which consists of glyoxalase I (GLO1) and glyoxalase II (GLO2), plays a crucial role in converting reactive dicarbonyls into less harmful compounds. mdpi.com Enhancing the activity of these enzymes could be a therapeutic strategy to reduce the accumulation of 1-DG and its downstream consequences. Researchers are exploring natural and synthetic compounds that can upregulate the expression or activity of these detoxifying enzymes. mdpi.com

Another target for modulation is the enzyme fructosamine-3-kinase (FN3K), which can reverse the initial glycation step by phosphorylating fructosamine (B8680336) adducts, leading to their destabilization. mdpi.com By promoting the activity of FN3K, it may be possible to reduce the pool of Amadori products that serve as precursors for 1-DG formation. The development of specific and potent modulators of these enzymatic pathways holds therapeutic potential for mitigating the detrimental effects of 1-DG in various diseases. google.com

| Enzyme Target | Modulatory Strategy | Potential Outcome |

| Glyoxalase I (GLO1) | Upregulation of expression/activity | Enhanced detoxification of 1-DG |

| Glyoxalase II (GLO2) | Upregulation of expression/activity | Enhanced detoxification of 1-DG |

| Fructosamine-3-kinase (FN3K) | Enhancement of activity | Reduced formation of 1-DG precursors |

| Aldehyde Dehydrogenases | Upregulation of expression/activity | Increased oxidation of 1-DG to less reactive acids |

| Aldo-keto Reductases | Upregulation of expression/activity | Increased reduction of 1-DG to less reactive alcohols |

Cross-Talk with Other Post-Translational Modification Systems

The biological impact of this compound is not limited to the direct effects of its derived adducts. There is a growing body of evidence suggesting significant cross-talk between glycation by 1-DG and other major post-translational modification (PTM) systems, such as phosphorylation and ubiquitination. wou.edu This interplay can create a complex regulatory network that influences a wide range of cellular processes.

The addition of a bulky adduct derived from 1-DG to a protein can sterically hinder or promote the accessibility of nearby sites for other PTMs. For example, the glycation of a lysine residue could prevent its ubiquitination, a key signal for protein degradation. uni-halle.de This could lead to the accumulation of damaged or misfolded proteins. Conversely, the phosphorylation of a serine or threonine residue near a glycation site might alter the local protein conformation, potentially influencing the rate or type of adduct formation from 1-DG. researchgate.net

Understanding this cross-talk is a key area of future research. It requires the development of sophisticated analytical methods that can simultaneously detect and quantify different types of PTMs on the same protein. Elucidating the mechanisms and functional consequences of this interplay will provide a more nuanced understanding of how 1-DG contributes to cellular dysfunction and disease. nih.govnih.gov This knowledge could also open up new avenues for therapeutic intervention by targeting the enzymes and signaling pathways involved in this PTM cross-talk. cellsignal.com

Q & A

Q. What methodological approaches are currently used to quantify 1-deoxyglucosone in biological samples, and what are their limitations?

Answer: The most validated method for quantifying this compound involves LC-MS/MS with derivatization using o-phenylenediamine under acidic conditions. This approach addresses challenges like low analyte concentrations and matrix interference in plasma. Key limitations include the need for pH optimization (pH 2.5–3.0) to stabilize derivatives and the risk of artifactual formation during sample preparation . Validation parameters (e.g., LOD: 0.3–5.0 nM, LOQ: 1.0–15 nM, recovery rates: 85–110%) highlight sensitivity but also underscore variability across compound classes .

Q. How does this compound contribute to advanced glycation end product (AGE) formation, and what experimental models are used to study this pathway?

Answer: this compound is a key α-dicarbonyl intermediate in AGE formation, generated via degradation of glucose or Amadori products (e.g., fructosamine). In vitro models (e.g., incubating glucose with albumin or t-BOC-lysine at 37°C, pH 7.4) demonstrate its formation alongside glyoxal and methylglyoxal. These models reveal phosphate buffer concentration and trace metal ions as critical factors influencing yield . In vivo, hemodialysis patients show elevated plasma levels (e.g., this compound: 2.5-fold higher vs. healthy controls), linking it to uremic toxicity .

Q. What factors influence the stability of this compound in experimental settings?

Answer: Stability is pH-dependent, with acidic conditions (e.g., sample acidification to pH <3) preventing degradation during storage. Light exposure and temperature fluctuations during processing can also degrade this compound, necessitating rapid freezing (-80°C) and amber vials . Contamination from glucose autoxidation in cell culture media is a known confounder, requiring chelators (e.g., EDTA) to suppress metal-catalyzed reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported plasma levels of this compound across diabetic vs. non-diabetic cohorts?

Answer: Discrepancies often arise from pre-analytical variables (e.g., blood collection tubes, delay in plasma separation) or methodological differences (e.g., derivatization efficiency, calibration standards). A harmonized protocol—such as immediate centrifugation, acidified stabilization, and internal standard calibration (e.g., isotopically labeled this compound)—can reduce variability. Recent studies propose inter-laboratory comparisons using standardized reference materials to establish consensus ranges .

Q. What experimental designs are optimal for tracing the metabolic origins of this compound in vivo?

Answer: Dual-isotope labeling (e.g., ¹³C-glucose and ¹³C-ascorbate) in animal models can distinguish precursor contributions. For example, ¹³C NMR or high-resolution MS tracks isotopic enrichment in this compound isolated from plasma. Parallel knockdown studies (e.g., silencing glyoxalase-1 to assess detoxification pathways) or dietary modulation (vitamin C depletion) further clarify metabolic fluxes .

Q. How do sample preparation techniques affect the detection of this compound in complex matrices like urine or tissue homogenates?

Answer: Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) improves recovery from urine by removing urea and salts. For tissues, homogenization in perchloric acid followed by centrifugal filtration (3 kDa cutoff) reduces protein interference. However, SPE cartridges may selectively retain hydrophilic dicarbonyls, necessitating spike-recovery tests for validation .

Q. What novel analytical techniques could overcome current limitations in this compound research?

Answer: Microfluidic derivatization coupled with capillary electrophoresis-MS enables nanoscale quantification, reducing sample volume requirements. Imaging mass spectrometry (e.g., MALDI-TOF) localizes this compound accumulation in tissues, though sensitivity remains a challenge. CRISPR-edited cell lines (e.g., lacking dicarbonyl reductases) could also elucidate compartment-specific roles .

Data Contradiction & Validation

Q. Why do some studies report minimal this compound in hyperglycemic models despite its proposed role in diabetic complications?

Answer: Competing pathways (e.g., rapid detoxification by dicarbonyl reductases or renal clearance) may limit accumulation. Conflicting data may also reflect assay cross-reactivity with structurally similar dicarbonyls (e.g., 3-deoxyglucosone). Using orthogonal methods (e.g., enzymatic assays vs. MS) and genetic knockout models can clarify these dynamics .

Comparative Analysis

Q. How does this compound’s reactivity compare to other α-dicarbonyls (e.g., methylglyoxal) in glycation kinetics?

Answer: this compound exhibits slower adduct formation than methylglyoxal due to steric hindrance from its glucose backbone. However, it preferentially modifies arginine residues over lysine, as shown in competitive glycation assays with collagen or albumin. Kinetic studies (e.g., stopped-flow spectroscopy) quantify second-order rate constants (e.g., k = 0.12 M⁻¹s⁻¹ for arginine vs. 0.03 M⁻¹s⁻¹ for lysine) .

Methodological Recommendations

- For Basic Research: Prioritize LC-MS/MS with isotopically labeled internal standards.

- For Advanced Studies: Combine isotopic tracing with genetic or dietary modulation to dissect metabolic pathways.

- For Clinical Correlation: Use longitudinal sampling in cohorts with defined glycemic control (e.g., HbA1c stratification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。